molecular formula C11H19NO3 B1311335 (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate CAS No. 198493-30-0

(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

Cat. No. B1311335
M. Wt: 213.27 g/mol
InChI Key: DCUJWFJDQRXQBK-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves multi-step reactions, including one-pot processes. For example, the preparation of (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, was optimized through a one-pot process that included debenzylation and ring hydrogenation . Similarly, the synthesis of optically active carboxylic acids, which are structurally related to "(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate," involved resolution of diastereomeric amides and deamination . These methods highlight the complexity and the need for optimization in the synthesis of such chiral intermediates.

Molecular Structure Analysis

The determination of the absolute structure of chiral pyrrolidine derivatives can be achieved through various analytical techniques, including X-ray crystallography, CD spectroscopy, and theoretical calculations. For instance, the absolute structure of (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate was determined despite its minor resonant scattering . This underscores the importance of using a combination of methods to accurately determine the molecular structure of chiral compounds.

Chemical Reactions Analysis

Pyrrolidine derivatives can undergo various chemical reactions, including cyclopropanation, as seen in the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate . Additionally, the reaction of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate with maleic anhydride led to the formation of a Diels-Alder endo-adduct, demonstrating the reactivity of such compounds in cycloaddition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For example, the presence of bulky alkyl substituents adjacent to the N–O group in pyrrolidine nitroxides can confer high resistance to bioreduction . The crystal and molecular structure of related compounds can be stabilized by intramolecular hydrogen bonds, as observed in the X-ray crystallographic analysis of certain thienopyridine derivatives . These properties are crucial for understanding the behavior of these compounds in biological systems and their potential as pharmaceutical agents.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structure : Tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a compound related to (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate, was synthesized using iso-butoxycarbonyl chloride via the mixed anhydride method. The product was characterized spectroscopically and confirmed through X-ray diffraction studies, highlighting its crystal structure in the triclinic space group with specific cell parameters (S. Naveen et al., 2007).

  • Crystal Structure Analysis : The compound (3R,4S,5S)-5-Benzyl-4-hydroxy-3-[1(S)-(1,1-dimethylethoxycarbonylamino)-2-phenylethyl]pyrrolidin-2-one, similar to (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate, demonstrates the structural complexity of all-cis trisubstituted pyrrolidin-2-ones. Its structure involves intramolecular hydrogen bonding between the pyrrolidin-2-one carbonyl O atom and the N-H group of the L-phenylalanine fragment (H. Weber et al., 1995).

Synthesis and Stereochemistry

  • Asymmetric Synthesis : The chiral (S)- tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate, closely related to the requested compound, was reduced to give (S)- tert-butyl 2-((R)-perfluoro-1-hydroxyalkyl)pyrrolidine-1-carboxylate. This demonstrates the successful asymmetric synthesis with excellent diastereoselectivities, highlighting the potential for creating structurally specific derivatives (K. Funabiki et al., 2008).

Advanced Synthesis Techniques

  • Nitrile Anion Cyclization : A practical synthesis method for N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization was developed. This method, relevant to the synthesis of compounds like (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate, achieves high yield and enantiomeric excess, illustrating advanced techniques in pyrrolidine synthesis (John Y. L. Chung et al., 2005).

Applications in Medicinal Chemistry

  • Enzymatic C-Demethylation : The compound 1-[2-(5-tert-butyl-[1,3,4] oxadiazole-2-carbonyl)-4-fluoro-pyrrolidin-1-yl]-2-(2-hydroxy-1,1-dimethyl-ethylamino)-ethanone, which shares structural similarities with (S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate, underwent enzymatic C-demethylation in rat liver microsomes. This research demonstrates the compound's potential metabolic pathways and the role of enzymatic processes in its metabolism (H. Yoo et al., 2008).

Future Directions

The pyrrolidine scaffold is of great interest in drug discovery due to its wide applications in the treatment of human diseases. Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

tert-butyl (2S)-2-(2-oxoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-7-4-5-9(12)6-8-13/h8-9H,4-7H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUJWFJDQRXQBK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

Synthesis routes and methods

Procedure details

Into a 3,000 ml 3-necked roundbottom flask purged and maintained with an inert atmosphere of nitrogen was placed a solution of tert-butyl 2-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate (119 g, 463 mmol) in dichloromethane (1,200 ml). The solution was cooled to −80° C. and diisobutylaluminum hydride (362 g, 510 mmol) was added dropwise, while maintaining an internal temperature of −80° C. (3 hours total addition time). The resulting solution was allowed to stir for 2 hours while the temperature was maintained at −80° C. The reaction mixture was then quenched by the adding 500 ml of methanol. After warming to ambient temperature, the mixture was washed with 1,000 ml of NaOH (20% w/w aqueous) and 6 times with 1,000 ml of water. The organic layer was dried over sodium sulfate, filtered and concentrated to afford tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate, which was used without additional purification.
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
362 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
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(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
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(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
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(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
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(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate
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(S)-tert-butyl 2-(2-oxoethyl)pyrrolidine-1-carboxylate

Citations

For This Compound
2
Citations
R Singh, G Panda - RSC advances, 2013 - pubs.rsc.org
An efficient chiral pool approach using L-proline to access 14-azasteroids under mild reaction conditions has been described. The key step involves the intramolecular SN2′ …
Number of citations: 19 pubs.rsc.org
EJ Velthuisen, BA Johns, DP Temelkoff… - European Journal of …, 2016 - Elsevier
A novel series of HIV-1 integrase strand transfer inhibitors were designed using the venerable two-metal binding pharmacophore model and incorporating structural elements from two …
Number of citations: 24 www.sciencedirect.com

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